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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B10767196 Get Quote

An In-depth Review of the Selective EP1 Receptor Antagonist

Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor

subtype 1 (EP1). This document provides a comprehensive technical overview of SC-51089

free base, including its chemical properties, mechanism of action, pharmacological data, and

relevant experimental protocols. The information is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of targeting the EP1

receptor in various pathological conditions, including neurodegenerative diseases and cancer.

Chemical Properties and Data
SC-51089 free base is a synthetic, non-prostanoid molecule belonging to the N-substituted

dibenzoxazepine class of compounds. Its systematic name is 8-chloro-dibenz[b,f][1]

[2]oxazepine-10(11H)-carboxylic acid, 2-[3-(4-pyridinyl)-1-oxopropyl]hydrazide.
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Property Value

Molecular Formula C₂₂H₁₉ClN₄O₃

Molecular Weight 422.87 g/mol

CAS Number 146033-03-6

Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action
SC-51089 exerts its pharmacological effects by selectively blocking the EP1 receptor, a G-

protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2

(PGE2), to the EP1 receptor typically initiates a signaling cascade through the Gq alpha

subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.

By competitively inhibiting the binding of PGE2 to the EP1 receptor, SC-51089 effectively

abrogates this signaling pathway, thereby preventing the rise in intracellular calcium and the

subsequent physiological and pathological effects mediated by EP1 receptor activation.
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EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Quantitative Pharmacological Data
SC-51089 exhibits high selectivity for the EP1 receptor over other prostanoid receptors.

Receptor Ki (µM)[2]

EP1 1.3

EP2 >100

EP3 17.5

EP4 >100

DP >100

FP 61.1

IP >100

TP 11.2

Parameter Value Cell Line/Model

IC₅₀ ~1 µM KMG-4 (Glioma)

ED₅₀ (analgesic) 6.8 mg/kg[3] Rodent model

Note: Further comprehensive IC₅₀ data for a wider range of cell lines and detailed

pharmacokinetic (ADME) profiles are not readily available in the public domain.

Experimental Protocols
In Vitro: Inhibition of Glioma Cell Growth
This protocol is a general guideline based on studies demonstrating the anti-proliferative effects

of SC-51089 on glioma cells.

Objective: To determine the effect of SC-51089 on the viability of KMG-4 human glioma cells.
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Materials:

KMG-4 human glioma cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

SC-51089 free base

Dimethyl sulfoxide (DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader

Procedure:

Cell Seeding: Seed KMG-4 cells in 96-well plates at a density of 5 x 10³ cells per well in 100

µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%

CO₂ to allow for cell attachment.

Compound Preparation: Prepare a stock solution of SC-51089 in DMSO. Further dilute the

stock solution in complete DMEM to achieve the desired final concentrations (e.g., a serial

dilution from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

Treatment: After 24 hours of incubation, remove the medium from the wells and replace it

with 100 µL of medium containing the different concentrations of SC-51089. Include vehicle

control wells (medium with 0.1% DMSO) and untreated control wells.

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization buffer to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results and determine the IC₅₀ value.
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Workflow for In Vitro Glioma Cell Viability Assay.
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In Vivo: Amelioration of Motor Deficits in a Huntington's
Disease Mouse Model
This protocol is a general guideline based on studies using the R6/1 transgenic mouse model

of Huntington's disease.

Objective: To evaluate the effect of SC-51089 on motor coordination and balance in R6/1 mice.

Materials:

R6/1 transgenic mice and wild-type littermates

SC-51089 free base

Vehicle (e.g., saline with a solubilizing agent like DMSO and Tween-80)

Apparatus for motor function assessment (e.g., Rotarod, balance beam)

Osmotic minipumps (for continuous infusion)

Procedure:

Animal Model: Use R6/1 transgenic mice, which express exon 1 of the human huntingtin

gene with an expanded CAG repeat, and their wild-type littermates as controls.

Treatment Administration:

A study has shown efficacy with a dose of 40 µg/kg/day administered via intraperitoneal

(i.p.) infusion for 28 days.[2]

Load osmotic minipumps with the appropriate concentration of SC-51089 to deliver the

target dose.

Surgically implant the minipumps subcutaneously or intraperitoneally in the mice under

anesthesia.

A control group of R6/1 mice should receive vehicle-filled minipumps.
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Motor Function Assessment:

Rotarod Test:

Acclimatize the mice to the rotarod apparatus for several days before starting the

treatment.

Test the mice at regular intervals (e.g., weekly) throughout the 28-day treatment period.

Place the mouse on the rotating rod, which gradually accelerates.

Record the latency to fall for each mouse.

Balance Beam Test:

Train the mice to traverse a narrow wooden beam to a safe platform.

Record the time taken to cross the beam and the number of foot slips.

Data Analysis: Compare the performance of the SC-51089-treated R6/1 mice with the

vehicle-treated R6/1 mice and wild-type controls. Statistical analysis (e.g., ANOVA) should

be used to determine the significance of any observed improvements in motor function.
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Experimental Setup
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Workflow for In Vivo Huntington's Disease Mouse Model Study.
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A detailed, step-by-step synthesis protocol for SC-51089 free base is not readily available in

peer-reviewed literature. However, the synthesis of the core 8-chloro-dibenz[b,f][1]

[2]oxazepine-10(11H)-carboxylic acid hydrazide has been described in U.S. Patent 3,534,019.

The final step would likely involve the acylation of this hydrazide with a suitable 3-(4-

pyridinyl)propanoic acid derivative.

Conclusion
SC-51089 free base is a valuable research tool for investigating the role of the EP1 receptor in

various physiological and pathological processes. Its selectivity makes it a suitable candidate

for in vitro and in vivo studies aimed at understanding the therapeutic potential of EP1

antagonism. The provided information and protocols serve as a foundation for researchers to

design and execute experiments to further elucidate the pharmacological profile of this

compound. Further research is warranted to establish a more comprehensive dataset on its

efficacy in various models, its pharmacokinetic properties, and a detailed synthesis route.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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